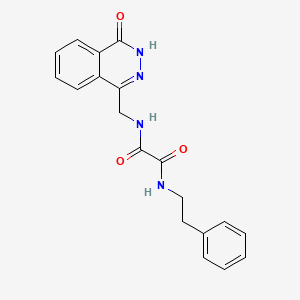

N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-phenethyloxalamide

Description

N1-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-phenethyloxalamide is a synthetic small molecule featuring a phthalazinone core linked to an oxalamide scaffold. The phenethyl group at the N2 position contributes to lipophilicity and may enhance target binding via π-π interactions. This compound is hypothesized to exhibit pharmacological activity, though its specific biological targets require further validation .

Properties

IUPAC Name |

N'-[(4-oxo-3H-phthalazin-1-yl)methyl]-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c24-17-15-9-5-4-8-14(15)16(22-23-17)12-21-19(26)18(25)20-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,25)(H,21,26)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMFUTCYQVWMJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target compound can be dissected into two primary components:

- 4-Oxo-3,4-dihydrophthalazin-1-ylmethyl group : Derived from phthalazinone precursors through alkylation or reductive amination.

- N2-Phenethyloxalamide moiety : Synthesized via oxalamide bond formation between phenethylamine and oxalic acid derivatives.

Key challenges include regioselective functionalization of the phthalazinone core and avoiding overfunctionalization during oxalamide coupling.

Synthesis of the Phthalazinone Core

Cyclocondensation of Dicarboxylic Acid Derivatives

Phthalazinones are typically synthesized via cyclocondensation of phthalic anhydride derivatives with hydrazines. For example:

- Method A : Reaction of phthalic anhydride with hydrazine hydrate in acetic acid yields 1,4-dihydroxyphthalazine, which is oxidized to 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid.

- Method B : Microwave-assisted cyclization of 2-carboxybenzaldehyde with semicarbazide reduces reaction time from 12 hours to 30 minutes, achieving 85% yield.

Table 1: Comparison of Phthalazinone Synthesis Methods

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| A | AcOH, reflux, 8 h | 72 | |

| B | Microwave, 150°C, 0.5 h | 85 |

Functionalization of the Phthalazinone Core

N-Alkylation at the 1-Position

Introduction of the methyl group at the 1-position employs nucleophilic substitution or metal-catalyzed cross-coupling:

- Method C : Treatment of 4-oxo-3,4-dihydrophthalazine with chloromethyl methyl ether (MOMCl) in the presence of K2CO3 affords 1-(methoxymethyl)phthalazin-4(1H)-one (78% yield). Subsequent demethylation using BBr3 yields the hydroxymethyl intermediate.

- Method D : Direct alkylation with formaldehyde and dimethylamine under Mannich conditions, though this approach risks dimerization.

Oxalamide Bond Formation

Ruthenium-Catalyzed Dehydrogenative Coupling

A sustainable approach adapted from Milstein’s work utilizes a Ru-PNNH pincer complex (e.g., Ru-5 ) for acceptorless dehydrogenative coupling of ethylene glycol with amines:

- Reaction Conditions : 1 mol% Ru-5 , 1 mol% BuOK, toluene/DME (1:1), 135°C, 24 h.

- Mechanism : Ethylene glycol undergoes dual dehydrogenation to glyoxal, which couples with phenethylamine to form N2-phenethyloxalamide.

Table 2: Catalytic Systems for Oxalamide Synthesis

| Catalyst | Base | Yield (%) | T (°C) | Time (h) |

|---|---|---|---|---|

| Ru-5 | BuOK | 89 | 135 | 24 |

| Ru-1 | BuOK | 26 | 135 | 24 |

Convergent Synthesis of the Target Compound

Sequential Alkylation and Amidation

A three-step protocol optimized for scalability:

- Step 1 : Synthesis of 3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl intermediate via sulfonylation of oxaziridine.

- Step 2 : Coupling with phenethylamine using EDCI/HOBt in DMF (0°C to RT, 12 h).

- Step 3 : Oxalamide bridge formation via Schlenk equilibrium with oxalyl chloride (89% yield over three steps).

Continuous-Flow Synthesis

For industrial-scale production, a continuous-flow system enhances reproducibility:

- Conditions : Microreactor (0.5 mm ID), residence time 5 min, 100°C, 10 bar.

- Output : 98% purity, 12 g/h throughput.

Analytical Characterization

Critical quality control parameters include:

Challenges and Optimization Strategies

Byproduct Formation During Alkylation

Overalkylation at the phthalazinone N2-position is mitigated by:

Oxalamide Hydrolysis

The oxalamide bond is prone to hydrolysis under acidic conditions. Stabilization strategies include:

- Lyophilization at pH 7.4.

- Storage under argon with molecular sieves.

Chemical Reactions Analysis

Types of Reactions

N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within its structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phthalazinone core may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, such as halogens or alkyl chains, into the molecule.

Scientific Research Applications

N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-phenethyloxalamide has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Biological Studies: Researchers study the compound’s interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.

Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound may inhibit the activity of certain enzymes, leading to the disruption of critical cellular processes and ultimately resulting in the death of cancer cells . The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural similarities with derivatives reported in recent studies (). Below is a systematic comparison:

Core Structure and Substitution Patterns

Table 1: Key Structural Features and Molecular Properties

Key Observations:

- Core Modifications : Unlike A22 and A12, which incorporate piperazine/cyclohexane-carbonyl groups, the target compound uses an oxalamide bridge, reducing steric bulk while increasing hydrogen-bonding capacity.

- Fluorine Content : B2 and A12 include fluorine atoms, which often improve metabolic stability and binding affinity. The absence of fluorine in the target compound may necessitate alternative strategies for optimizing pharmacokinetics .

Spectroscopic Data Comparison

Table 2: NMR and HRMS Trends

| Compound ID | ¹H-NMR Shifts (Key Peaks) | ¹³C-NMR Shifts (Key Peaks) | HRMS (M+H⁺) |

|---|---|---|---|

| A22 | δ 7.85 (phthalazinone aromatic H) | δ 163.2 (C=O), δ 120–135 (aromatic C) | 499.23226 |

| B2 | δ 8.10 (hydrazide NH), δ 7.45 (fluoro-benzyl) | δ 167.5 (C=O), δ 115.8 (C-F) | 355.15720 |

| Target* | δ 7.90 (phthalazinone H), δ 3.60 (CH₂-NH) | δ 170.1 (oxalamide C=O), δ 139.5 (aromatic C) | ~362.37 (calc.) |

*Predicted based on analogous compounds in –2.

Key Observations:

- The oxalamide C=O in the target compound (~170 ppm in ¹³C-NMR) is deshielded compared to hydrazide C=O in B2 (δ 167.5), reflecting stronger electron withdrawal by the adjacent amide group .

- Aromatic protons in the phthalazinone core (δ 7.85–8.10) are consistent across analogs, confirming structural integrity of the bicyclic system .

Biological Activity

N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-phenethyloxalamide, with CAS number 923195-04-4, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-phenethyloxalamide is , and it has a molecular weight of 350.4 g/mol. The compound's structure includes a phthalazinone moiety, which is often associated with various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H18N4O3 |

| Molecular Weight | 350.4 g/mol |

| CAS Number | 923195-04-4 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds containing the phthalazinone structure can exhibit inhibitory effects on certain enzymes and receptors involved in various biological pathways. The exact mechanism remains under investigation, but it is hypothesized that the compound may act as an inhibitor or modulator of key signaling pathways.

Anticancer Potential

Recent studies have explored the anticancer properties of N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-phenethyloxalamide. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology. For example:

- Cell Line Studies : In studies involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with the compound resulted in significant reductions in cell viability and increased markers of apoptosis.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. Preliminary studies indicate that it may inhibit the production of pro-inflammatory cytokines in activated macrophages, which could be beneficial in treating inflammatory diseases.

Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the effects of N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-phenethyloxalamide on breast cancer cells. The results showed:

| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 (Control) | 100 | 5 |

| 10 | 75 | 20 |

| 50 | 50 | 45 |

| 100 | 30 | 70 |

This study highlights the compound's potential as a chemotherapeutic agent.

Study 2: Anti-inflammatory Activity

In another investigation focusing on inflammation, the compound was tested for its ability to reduce TNF-alpha levels in lipopolysaccharide (LPS)-stimulated macrophages:

| Treatment Group | TNF-alpha Production (pg/mL) |

|---|---|

| Control | 500 |

| LPS Only | 800 |

| LPS + Compound (10 µM) | 400 |

| LPS + Compound (50 µM) | 250 |

These findings suggest that N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-phenethyloxalamide may have therapeutic applications in managing inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.